NDMC101

Osteoclastogenesis RANKL TRAP assay

Researchers optimizing anti-resorptive leads face irreproducible results when substituting generic salicylanilides for NDMC101. NDMC101 provides a validated reference with defined IC50 (15 μM) in RANKL-induced osteoclast differentiation assays and a unique dual mechanism-DPP4 substrate mimicry plus NFATc1/NF-κB inhibition-enabling dissection of immunomodulatory components in osteoclastogenesis. - Defined IC50 (15 μM) in RAW264.7 & BMMs; CC50 (23.2 μM) guides safe dosing below cytotoxic thresholds. - Oral 62.5 mg/kg in CIA mouse models demonstrates reproducible disease-modifying effects. - Supplied with purity ≥98% and full analytical documentation.

Molecular Formula C13H9ClFNO2
Molecular Weight 265.67 g/mol
CAS No. 1308631-40-4
Cat. No. B609515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDMC101
CAS1308631-40-4
SynonymsNDMC101;  NDMC-101;  NDMC 101;  HS-Cm;  HS Cm;  HSCm; 
Molecular FormulaC13H9ClFNO2
Molecular Weight265.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O
InChIInChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)
InChIKeyNUQWCDAXACRITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NDMC101 CAS 1308631-40-4: A Dual-Action Osteoclastogenesis Inhibitor with Validated In Vivo Efficacy for Bone Disorder Research


NDMC101 (CAS 1308631-40-4), chemically N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, is a salicylanilide derivative that functions as a dual inhibitor of osteoclastogenesis [1]. It inhibits receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation by downregulating NFATc1 and NF-κB activity, while also mimicking the dipeptidyl peptidase-IV (DPP4) substrate to suppress early T-cell activation . This dual mechanism positions NDMC101 as a unique tool compound for investigating inflammation-induced bone diseases such as rheumatoid arthritis and osteoporosis.

NDMC101: Why Structural Nuances in Salicylanilide Derivatives Preclude Simple Substitution


The osteoclastogenesis inhibitory activity of salicylanilide-based compounds is exquisitely sensitive to even minor structural modifications. The 5-(2',4'-difluorophenyl)-salicylanilide scaffold of NDMC101 provides a baseline potency (IC50 ≈ 15 μM) that can be drastically altered—either enhanced or diminished—by substituent changes [1]. For instance, derivatives 6d and 6i exhibit a three-fold increase in potency compared to NDMC101, while the ring-fused analog NDMC503 displays distinct activity profiles that required further optimization to achieve comparable efficacy [2]. Therefore, substituting NDMC101 with a generic salicylanilide or structurally similar analog without direct comparative validation risks irreproducible results and compromised experimental outcomes.

NDMC101 Quantitative Differentiation Evidence: Comparator-Based Potency, In Vivo Efficacy, and Safety Margins


NDMC101 Osteoclastogenesis Inhibitory Potency: Direct Head-to-Head IC50 Comparison with Optimized Derivatives

NDMC101 exhibits moderate inhibitory activity (IC50 ≈ 15 μM) against RANKL-induced osteoclast formation in RAW264.7 cells [1]. In a direct head-to-head study, derivatives 6d and 6i demonstrated a three-fold increase in potency, with IC50 values of 3.66 μM and 2.95 μM respectively, compared to NDMC101 at half-inhibitory concentration [2]. This quantifies the baseline activity of NDMC101 and establishes its role as a validated lead compound for SAR studies.

Osteoclastogenesis RANKL TRAP assay

NDMC101 In Vivo Efficacy in Collagen-Induced Arthritis Model: Dose-Dependent Reduction in Disease Severity

In a collagen-induced arthritis (CIA) mouse model, oral administration of NDMC101 at 62.5 mg/kg significantly reduced arthritic index and mitigated bone erosion [1]. Serum concentrations of pro-inflammatory cytokines TNF-α and IL-1β were also significantly decreased at this dose compared to vehicle-treated controls [2]. This demonstrates that NDMC101 possesses robust in vivo efficacy that translates from its in vitro mechanism.

Rheumatoid arthritis CIA model In vivo

NDMC101 Dual Mechanism: Simultaneous Inhibition of DPP4 and NFATc1/NF-κB Pathways

Unlike selective DPP4 inhibitors (e.g., sitagliptin) or single-pathway osteoclast inhibitors, NDMC101 uniquely combines DPP4 substrate mimicry with NFATc1/NF-κB transcriptional inhibition . While sitagliptin exhibits potent DPP4 inhibition (IC50 19 nM), NDMC101's dual activity simultaneously suppresses early T-cell activation and osteoclast differentiation [1]. This polypharmacology is relevant for inflammation-induced bone diseases where both immune activation and bone resorption are pathogenic drivers.

DPP4 NFATc1 NF-κB Immunomodulation

NDMC101 Cytotoxicity Profile: Therapeutic Window Quantified by CC50 vs. IC50 Ratio

Cytotoxicity assessment in RAW264.7 cells yields a CC50 of 23.2 μM for NDMC101, compared to its osteoclastogenesis inhibitory IC50 of 15 μM . This provides a therapeutic index (TI) of approximately 1.5 (CC50/IC50), indicating a modest but defined window between efficacy and cytotoxicity [1]. This margin is sufficient for in vitro mechanistic studies and supports dose selection for in vivo experiments.

Cytotoxicity CC50 RAW264.7

NDMC101 Structural Evolution: Comparison to Ring-Fused Analog NDMC503

NDMC101 served as the lead compound for the development of NDMC503, a ring-fused analog with a 2H-benzo[e][1,3]oxazine-2,4(3H)-dione core [1]. While NDMC503 exhibited distinct activity, further optimization of this scaffold produced derivatives 3d and 3h with a two-fold increase in osteoclast-inhibitory activity compared to NDMC503 [2]. This demonstrates that the simple salicylanilide core of NDMC101 provides a foundational activity profile that is sensitive to scaffold rigidification, underscoring the importance of using the specific compound in SAR studies.

SAR Lead optimization Salicylanilide

NDMC101: Validated Research Applications in Bone Immunology and Preclinical Drug Discovery


In Vitro Osteoclastogenesis Inhibition Studies and SAR Benchmarking

Use NDMC101 as a reference control in RANKL-induced osteoclast differentiation assays (RAW264.7 or BMMs) to establish baseline inhibitory activity. Its defined IC50 of 15 μM enables precise quantification of potency improvements for novel salicylanilide derivatives, as demonstrated by the three-fold enhancement seen with 6d and 6i [1]. This application is critical for academic labs and pharmaceutical companies engaged in lead optimization for anti-resorptive agents.

In Vivo Validation of Anti-Arthritic Efficacy in Rodent Models

Administer NDMC101 orally at 62.5 mg/kg in collagen-induced arthritis (CIA) mouse models to evaluate disease-modifying effects on paw swelling, bone erosion, and systemic inflammation [2]. This validated dose provides a reproducible reference point for comparing next-generation osteoclastogenesis inhibitors and assessing combination therapies. CROs and translational research groups benefit from using a compound with published in vivo efficacy data.

Investigating the Crosstalk Between T-Cell Activation and Bone Resorption

Exploit NDMC101's unique dual mechanism—DPP4 substrate mimicry and NFATc1/NF-κB inhibition—to dissect the immunomodulatory component of osteoclastogenesis . This is particularly valuable in studies of rheumatoid arthritis and other inflammatory bone disorders, where both immune cell activation and osteoclast function contribute to pathology. Single-target agents cannot recapitulate this polypharmacology, making NDMC101 an indispensable tool for mechanistic studies.

Cytotoxicity-Adjusted Dose Selection for In Vitro and In Vivo Experiments

Reference the published CC50 of 23.2 μM in RAW264.7 cells to guide concentration selection for in vitro assays, ensuring that observed anti-osteoclast effects occur below cytotoxic thresholds . This is essential for generating interpretable data in high-content screening and long-term culture experiments. For in vivo studies, this therapeutic window informs safe dosing ranges and PK/PD modeling.

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